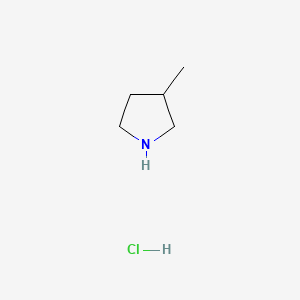

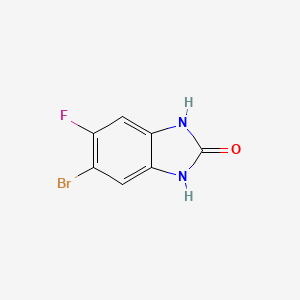

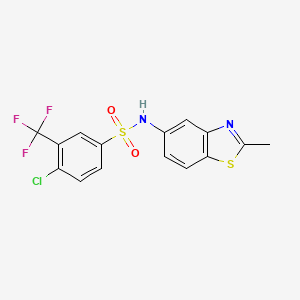

![molecular formula C10H6S B2951858 Benzo[b]thiophene, 4-ethynyl- CAS No. 153798-78-8](/img/structure/B2951858.png)

Benzo[b]thiophene, 4-ethynyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Benzothiophene has no household use . In addition to benzo[b]thiophene, a second isomer is known: benzo[c]thiophene .

Synthesis Analysis

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Benzo[b]thiophenes, including 4-ethynyl derivatives, have been synthesized and evaluated for their antimicrobial properties. Compounds such as 3- (4-aminobenzoethynyl)-2- (thiophen-2-yl) benzo[b]thiophene have shown high antibacterial activity against Staphylococcus aureus, which is a common cause of skin infections and respiratory diseases .

Organic Synthesis: Electrochemical Promotions

The electrochemically-promoted synthesis of benzo[b]thiophene derivatives is an area of interest due to its step- and atom-economy. The synthesis of benzothiophene motifs under electrochemical conditions involves the reaction of sulfonhydrazides with internal alkynes, leading to the formation of quaternary spirocyclization intermediates .

Materials Science: Electronic Materials

In materials science, benzothiophene derivatives are utilized for their electronic properties. The development of efficient methods for constructing benzothiophene and its derivatives is crucial due to their diverse applications in electronic materials .

Antioxidant Capacity: Biological Evaluation

Some benzothiophene derivatives have been found to possess high antioxidant capacities, surpassing that of trolox, a universally accepted reference. This indicates potential applications in preventing oxidative stress-related diseases .

Pharmacology: Cancer Treatment

Benzothiophene derivatives are known to be used in pharmaceuticals for cancer treatment. For instance, Raloxifene, a benzothiophene derivative, is utilized for the treatment of breast cancer and has fewer side effects compared to other drugs .

Green Chemistry: Radical Chemistry

The development of radical chemistry involving benzothiophene derivatives offers diverse and unique reaction pathways. This aligns with the principles of green chemistry by providing novel and environmentally friendly methods for synthesizing functional benzothiophene derivatives .

Safety And Hazards

Benzo[b]thiophene causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and store in a well-ventilated place .

properties

IUPAC Name |

4-ethynyl-1-benzothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6S/c1-2-8-4-3-5-10-9(8)6-7-11-10/h1,3-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIPYSRYYARLNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CSC2=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene, 4-ethynyl- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

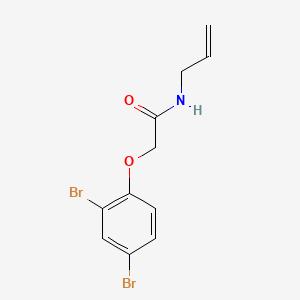

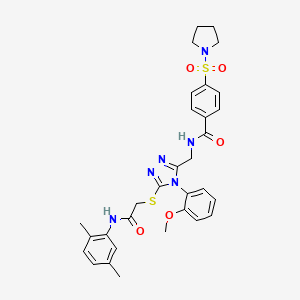

![1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2951776.png)

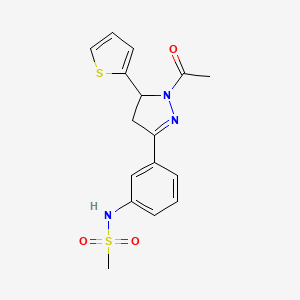

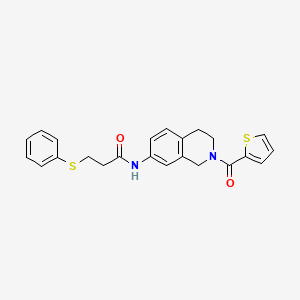

![N-(sec-butyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951777.png)

![3-(4-{3-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenoxy}-phenylcarbamoyl)-acrylic acid](/img/structure/B2951778.png)

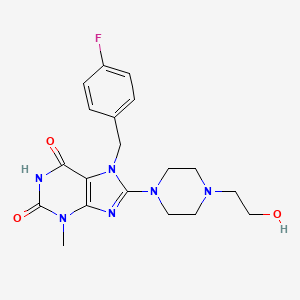

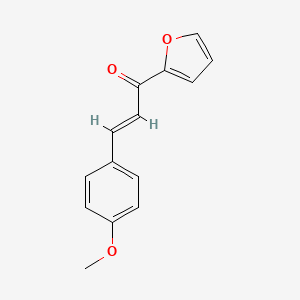

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2951797.png)